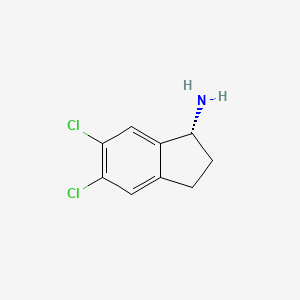

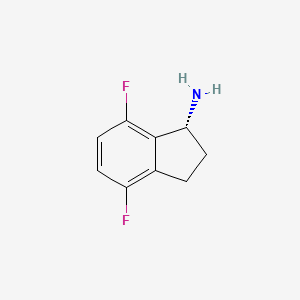

(1R)-5,6-Dichloroindanylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Type 2 Diabetes Treatment: GLP-1 Receptor Agonists

Background: “(1R)-5,6-Dichloroindanylamine” is a compound that has garnered interest in the context of type 2 diabetes management. Specifically, it interacts with the glucagon-like peptide-1 receptor (GLP-1R), which plays a crucial role in glucose homeostasis.

Cardioprotective Effects: GLP-1 and its analogs have cardioprotective effects due to mechanisms related to cardiac contractility, myocardial glucose uptake, oxidative stress reduction, and mitochondrial homeostasis . These effects contribute to improved cardiovascular outcomes.

Future Directions: Ongoing research aims to explore GLP-1RAs’ potential beyond diabetes treatment, including cardiovascular protection and metabolic benefits.

Incretin Therapy and GLP-1R Signaling

Relevance to Incretin Therapy: GLP-1R is a critical therapeutic target for T2DM. Understanding its cellular signaling mechanism is essential for developing effective drugs .

作用機序

Target of Action

The primary targets of (1R)-5,6-Dichloroindanylamine are the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Colony Stimulating Factor 1 Receptor (CSF-1R) . These receptors play crucial roles in cellular processes such as growth, development, metabolism, and immune responses .

Mode of Action

Upon binding to its targets, (1R)-5,6-Dichloroindanylamine triggers a series of events. When it binds to IGF-1R, it leads to a conformational change in the receptor, resulting in the activation of receptor tyrosine kinase activity . This activation leads to the phosphorylation of several substrates, including insulin receptor substrates (IRSs) and Src homology collagen (SHC) .

When (1R)-5,6-Dichloroindanylamine binds to CSF-1R, it triggers the receptor’s autophosphorylation, which in turn activates a cascade of downstream signaling events, regulating cellular survival, proliferation, differentiation, and motility .

Biochemical Pathways

The activation of IGF-1R and CSF-1R by (1R)-5,6-Dichloroindanylamine affects several biochemical pathways. The IGF-1R activation leads to the activation of the PI 3-Kinase pathway and Ras-mitogen-activated protein kinase (MAP kinase) pathway . These pathways regulate metabolism and transcription to promote cell survival, growth, or proliferation .

The activation of CSF-1R also leads to the activation of several signaling pathways that regulate cellular survival, proliferation, differentiation, and motility .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (1R)-5,6-Dichloroindanylamine are crucial for its bioavailability . . Generally, these properties are important indicators of whether a molecule possesses suitable ADME properties or not .

Result of Action

The molecular and cellular effects of (1R)-5,6-Dichloroindanylamine’s action are significant. The activation of IGF-1R and CSF-1R leads to various cellular processes including proliferation, differentiation, survival, and metabolism . These effects are essential for normal growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1R)-5,6-Dichloroindanylamine. Generally, environmental factors can have a significant impact on a drug’s growth and development .

特性

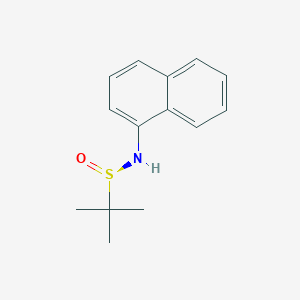

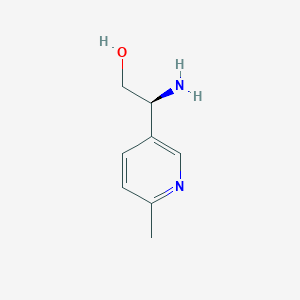

IUPAC Name |

(1R)-5,6-dichloro-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCCMCNCBDSVFJ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]1N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-5,6-Dichloroindanylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

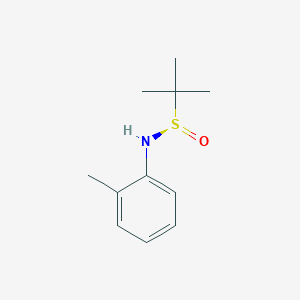

![(2R)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B8048330.png)

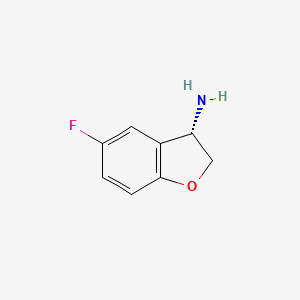

![(3S)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B8048379.png)